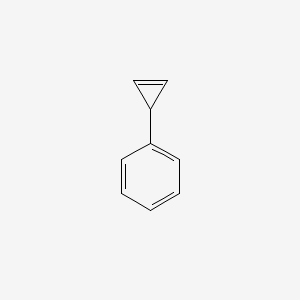

(Cycloprop-2-en-1-yl)benzene

Description

The Significance of Strained Ring Systems in Modern Organic Chemistry

Strained ring systems are cyclic molecules that exhibit bond angles deviating from the ideal values, leading to increased potential energy and distinct reactivity. pearson.comnumberanalytics.com This inherent strain is not a flaw; rather, it is a feature that chemists can harness to drive chemical transformations that would otherwise be difficult to achieve. wikipedia.org Molecules containing three- or four-membered rings, such as cyclopropanes and cyclobutanes, are prime examples of this phenomenon. wikipedia.org The energy stored within these strained structures can be released during reactions, providing a powerful thermodynamic driving force. researchgate.net This principle finds application in a variety of synthetic strategies, including ring-opening polymerizations and cycloadditions, allowing for the construction of complex molecular architectures. wikipedia.org

Cyclopropenes as Unique Building Blocks: Strain Energy and Intrinsic Reactivity

Cyclopropenes, three-membered rings containing a double bond, possess an even greater degree of ring strain compared to their saturated counterparts, cyclopropanes. quora.com The combination of angle strain, arising from the compressed 60° internal angles of the three-membered ring, and the torsional strain from eclipsing hydrogen atoms, results in a highly reactive molecule. pharmacy180.comsaskoer.cachemeurope.com The bond angles in cyclopropane (B1198618) are significantly distorted from the ideal 109.5° for sp³ hybridized carbons, and the introduction of a double bond in cyclopropene (B1174273) further exacerbates this strain. saskoer.capearson.com This high strain energy makes cyclopropenes valuable as reactive intermediates and building blocks in organic synthesis. quora.com Their propensity to undergo ring-opening reactions allows for the formation of diverse and valuable chemical structures.

Historical Development and Current Research Trajectories of Phenyl-Substituted Cyclopropenes

The study of phenyl-substituted cyclopropenes, such as (Cycloprop-2-en-1-yl)benzene, has evolved significantly over the years. Early research focused on the fundamental synthesis and understanding the inherent reactivity of these strained systems. wikipedia.org A convenient method for generating 3-phenylcyclopropenes has been developed, opening avenues for their use in various reactions. researchgate.net Current research has expanded to explore their applications in more complex transformations. For instance, rhodium-catalyzed reactions of cycloprop-2-en-1-yl ketones, which can be derived from phenyl-substituted cyclopropenes, have been shown to yield furan (B31954) derivatives. pku.edu.cn Furthermore, the development of stereoselective reactions, such as the ene-reaction of 1-trimethylsilyl-3-phenylcyclopropene, highlights the ongoing efforts to control the three-dimensional arrangement of atoms in these reactions. researchgate.net Researchers are also investigating the synthesis and trapping of these reactive intermediates to create novel and potentially bioactive molecules. researchgate.net

Properties of this compound

The following table summarizes some of the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈ nih.gov |

| Molecular Weight | 116.16 g/mol nih.gov |

| IUPAC Name | cycloprop-2-en-1-ylbenzene nih.gov |

| CAS Number | 93029-81-3 nih.gov |

| Synonyms | 3-phenylcyclopropene nih.gov |

This data is based on computed values from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

93029-81-3 |

|---|---|

Molecular Formula |

C9H8 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

cycloprop-2-en-1-ylbenzene |

InChI |

InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-7,9H |

InChI Key |

WRLJQEFUPDJUSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cycloprop 2 En 1 Yl Benzene and Its Phenyl Substituted Derivatives

Transition Metal-Catalyzed Cyclopropenation of Alkynes

The [2+1] cycloaddition of a carbene or carbene-like species to an alkyne is one of the most direct and effective methods for synthesizing the cyclopropene (B1174273) core. wiley-vch.de Various transition metals, including rhodium, palladium, copper, and gold, have been successfully employed to catalyze this transformation, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Rhodium-Catalyzed Approaches (e.g., α-Diazoesters)

Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes, which readily react with alkynes to form cyclopropenes. nih.govnih.gov This method is particularly prevalent for the synthesis of cyclopropene-1-carboxylates. The reaction of α-diazoesters with terminal or internal alkynes in the presence of a dirhodium(II) catalyst, such as rhodium(II) acetate, proceeds under mild conditions to afford the corresponding cyclopropene products. researchgate.net

The general mechanism involves the formation of a rhodium-carbene intermediate from the diazo compound, which then undergoes a [2+1] cycloaddition with the alkyne. The choice of ligands on the dirhodium(II) catalyst can significantly influence the reaction's efficiency and selectivity. nih.govrsc.org This methodology has been utilized in the synthesis of various functionalized cyclopropenes, which serve as precursors for more complex molecules. wiley-vch.denih.gov For instance, the rhodium-catalyzed reaction of ethyl diazoacetate with phenylacetylene (B144264) yields ethyl 2-phenylcycloprop-2-ene-1-carboxylate, a direct precursor to (Cycloprop-2-en-1-yl)benzene derivatives.

Key features of rhodium-catalyzed cyclopropenation include:

High Efficiency: The reactions are often high-yielding.

Mild Conditions: They can typically be carried out at or below room temperature.

Functional Group Tolerance: A wide range of functional groups on both the alkyne and the diazo compound are tolerated.

| Rhodium Catalyst | Diazo Compound | Alkyne | Product | Key Features |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Ethyl Diazoacetate | Phenylacetylene | Ethyl 2-phenylcycloprop-2-ene-1-carboxylate | Standard conditions, good yield. researchgate.net |

| Chiral Dirhodium Complexes | Ethyl Diazoacetate | Terminal Alkynes | Enantioenriched Cyclopropenes | Sets absolute stereochemistry for total synthesis. wiley-vch.denih.gov |

| Rh₂(S-TCPTAD)₄ | Aryldiazoacetates | Electron-deficient alkenes | Cyclopropanes | Demonstrates high stereoselectivity in related cyclopropanations. nih.govrsc.org |

Palladium-Catalyzed Synthesis

Palladium catalysis offers alternative routes to phenyl-substituted cyclopropenes, often through cross-coupling reactions rather than direct cyclopropenation of alkynes. mdpi.com A notable method involves the direct palladium-catalyzed cross-coupling of cyclopropenyl esters with aryl iodides. nih.govrsc.orgresearchgate.net This approach allows for the introduction of a phenyl group onto a pre-formed cyclopropene ring.

The reaction typically employs a palladium(0) or palladium(II) catalyst and a suitable base. rsc.org One significant advantage of this method is that it avoids the use of toxic organotin reagents often required in traditional Stille couplings for similar transformations. nih.gov The reaction is generally tolerant of various functional groups and provides a modular approach to synthesizing a diverse array of substituted cyclopropenes. researchgate.net For example, the coupling of a cyclopropenyl ester with iodobenzene (B50100) can directly yield a phenyl-substituted cyclopropenyl ester.

| Palladium Catalyst/System | Cyclopropene Substrate | Coupling Partner | Key Finding |

|---|---|---|---|

| Pd(OAc)₂ / SPhos | Cyclopropenyl Esters | Aryl Iodides (Csp²) | Direct C-H functionalization avoids toxic tin reagents. nih.govrsc.org |

| Pd(dppf)Cl₂ | Bromothiophenes | Cyclopropylboronic acid | Low yields in related synthesis of cyclopropylthiophenes. mdpi.com |

| Pd(OAc)₂ / cataCXium A | Bromothiophenes | Cyclopropylboronic acid | High yields (95%) achieved with bulkier, electron-rich ligands. mdpi.com |

Copper-Catalyzed Cyclopropenation

Copper catalysts, particularly copper(I) complexes, are also effective for the cyclopropenation of alkynes with diazo compounds. mdpi.com This method is often considered a more economical alternative to rhodium-based systems. Copper catalysis can proceed under mild, solvent-free conditions, enhancing its appeal from a green chemistry perspective. mdpi.com

The mechanism is believed to be similar to the rhodium-catalyzed pathway, involving the formation of a copper-carbene intermediate. Copper-catalyzed hydroamination and hydrophosphination of cyclopropenes have also been developed, showcasing the versatility of copper in activating the strained ring for further functionalization. nih.govescholarship.org For instance, the reaction of pyrazoles with cyclopropenes can be catalyzed by copper to produce chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. escholarship.org

Gold-Catalyzed Methods

Homogeneous gold catalysis has recently emerged as a powerful technique for constructing strained carbocycles, including cyclopropenes. acs.org Gold(I) catalysts can activate alkynes towards nucleophilic attack or facilitate carbene transfer reactions. One approach involves the gold-catalyzed reaction of diazo compounds, such as ethyl diazoacetate, with alkynes. acs.org

Another strategy involves the retro-Buchner reaction pathway, where a gold(I) catalyst facilitates the extrusion of a carbene unit from a 7-aryl-1,3,5-cycloheptatriene precursor, which can then be transferred to an alkene or alkyne. acs.org Gold-catalyzed cycloisomerization reactions of alkynols and related compounds also provide access to complex molecular architectures, although direct cyclopropenation is a more common application for forming the basic phenylcyclopropene skeleton. mdpi.com

Enantioselective Synthetic Strategies for Chiral Phenylcyclopropenes

The development of enantioselective methods for the synthesis of chiral cyclopropenes is of great importance, as these molecules are valuable building blocks in asymmetric synthesis. wiley-vch.deresearchgate.net The creation of stereogenic centers on the cyclopropene ring allows for the synthesis of enantiomerically pure complex target molecules.

Asymmetric Metal-Catalyzed Transformations

The most common strategy for achieving enantioselectivity in cyclopropene synthesis is through the use of chiral transition metal catalysts. researchgate.net This approach involves the reaction of a prochiral alkyne with a diazo compound in the presence of a metal complex bearing chiral ligands.

Rhodium-Catalyzed Asymmetric Cyclopropenation: Chiral dirhodium(II) carboxylates and carboxamidates are extensively used for enantioselective carbene transfer reactions. nih.govrsc.org By carefully designing the chiral ligands surrounding the rhodium centers, high levels of enantioselectivity can be achieved in the cyclopropenation of alkynes. wiley-vch.denih.gov For example, the use of a chiral dirhodium complex was a key step in an enantioselective synthesis of (-)-pentalenene, where the absolute stereochemistry was set via a catalytic enantioselective cyclopropenation. nih.gov

Copper-Catalyzed Asymmetric Reactions: Copper complexes with chiral ligands, such as those derived from bis(oxazolines) or DuPhos, have been successfully applied to the enantioselective synthesis and functionalization of cyclopropenes. nih.gov For instance, the copper-catalyzed carbozincation of 3,3-disubstituted cyclopropenes with diorganozinc reagents allows for the enantioselective synthesis of cyclopropylzinc reagents, which can be further functionalized. researchgate.net Similarly, the asymmetric copper-catalyzed hydrophosphination of cyclopropenes provides access to cyclopropylphosphines in high yields and enantioselectivities. nih.gov

These asymmetric transformations are crucial for accessing optically active phenylcyclopropenes, which can then be used in the stereoselective synthesis of more complex chiral molecules. researchgate.net

| Metal Catalyst | Chiral Ligand Type | Transformation | Key Outcome |

|---|---|---|---|

| Rhodium(II) | Chiral Carboxamidates (e.g., DPTI) | Cyclopropenation of Alkynes | High enantioselectivity, used to set absolute stereochemistry in total synthesis. nih.gov |

| Copper(I) | DuPhos derivatives | Hydrophosphination of Cyclopropenes | High yields and enantioselectivities for chiral cyclopropylphosphines. nih.gov |

| Copper(I) | Bis(oxazolidine) | Carbozincation of Cyclopropenes | Formation of enantioenriched cyclopropylzinc reagents. researchgate.netresearchgate.net |

| Palladium | Not specified | Cross-coupling | Potential for creating chiral products from optically active precursors. researchgate.net |

Biocatalytic Methods for Enantiomerically Enriched Cyclopropenes

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthetic methods. Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. In the context of cyclopropenes, enzymatic strategies have been successfully employed to produce enantiomerically enriched derivatives.

Directed evolution of enzymes, particularly those from the cytochrome P450 superfamily, has enabled the creation of biocatalysts tailored for specific, non-natural reactions. For instance, engineered variants of cytochrome P450BM3 have been shown to catalyze the enantioselective cyclopropanation of styrene (B11656) derivatives. In one study, the presence of a "decoy molecule" significantly enhanced both the diastereoselectivity and enantioselectivity of the cyclopropanation of styrene. nih.gov This approach yielded the desired cyclopropane (B1198618) product with high fidelity.

Myoglobin (B1173299), another heme-containing protein, has also been engineered to catalyze the asymmetric cyclopropanation of olefins. A notable example is the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. This chemoenzymatic strategy, which utilizes an engineered myoglobin variant in the presence of ex situ generated diazoacetonitrile, has proven effective for a broad range of olefin substrates, affording the desired products with excellent stereocontrol. rochester.edu

Furthermore, engineered P411 variants have been developed for the enantio- and diastereo-enriched enzymatic synthesis of 1,2,3-polysubstituted cyclopropanes from trisubstituted enol acetates. escholarship.org This highlights the versatility of directed evolution in creating biocatalysts for the synthesis of complex, chiral cyclopropane derivatives.

| Enzyme | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered Cytochrome P450BM3 | Styrene | cis-(1S,2R)-1-phenylcyclopropane | 91:9 (cis:trans) | 94% | nih.gov |

| Engineered Myoglobin | p-chlorostyrene | (1S,2R)-1-cyano-2-(4-chlorophenyl)cyclopropane | >99:1 | >99% | rochester.edu |

| Engineered P411 variant | (Z/E)-α-phenyl-β-methyl-enol acetate | 1,2,3-polysubstituted cyclopropane | >99:1 | >99% | escholarship.org |

Post-Functionalization and Derivatization of Phenyl-Substituted Cyclopropenes

The high ring strain of the cyclopropene core not only presents a synthetic challenge but also provides a thermodynamic driving force for a variety of ring-opening and functionalization reactions. This reactivity can be harnessed to introduce diverse functional groups onto the cyclopropene scaffold.

Nucleophilic and Electrophilic Functionalizations

The double bond in phenyl-substituted cyclopropenes is susceptible to attack by both nucleophiles and electrophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic nature of the phenyl group and the steric environment around the cyclopropene ring.

Nucleophilic additions to cyclopropenes can be challenging due to the inherent strain and can be influenced by the presence of directing groups. For instance, the addition of phenoxides to cyclopropenes has been reported, with the regioselectivity being controlled by the substitution pattern on the cyclopropene ring. researchgate.netresearchgate.net

Electrophilic additions to alkenes are a well-established class of reactions, and these principles can be extended to cyclopropenes. wikipedia.orgslideshare.netlasalle.edulibretexts.org The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocationic intermediate. This intermediate is then trapped by a nucleophile to give the final addition product. The stability of the carbocation is a key factor in determining the regioselectivity of the addition, often following Markovnikov's rule. For this compound, the phenyl group can stabilize an adjacent positive charge through resonance, thus influencing the outcome of the reaction.

| Reaction Type | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Phenoxides | Substituted cyclopropanes | Regioselectivity influenced by substituents. | researchgate.net |

| Electrophilic Addition (Hydrohalogenation) | H-X (e.g., HBr, HCl) | Halogenated cyclopropanes | Follows Markovnikov's rule; formation of a stable carbocation intermediate. | libretexts.org |

| Electrophilic Addition (Halogenation) | X₂ (e.g., Br₂, Cl₂) | Dihalogenated cyclopropanes | Typically proceeds via a halonium ion intermediate. | wikipedia.org |

Directed Functionalization of Strained Carbocycles (e.g., Amide-Directed)

To overcome challenges in controlling the regioselectivity and stereoselectivity of functionalization reactions, directing groups are often employed. The amide group, in particular, has proven to be a versatile and powerful directing group for the functionalization of strained carbocycles, including cyclopropenes. researchgate.netnih.govncfu.rumdpi.comnih.govresearchgate.net

Amide-directed reactions often proceed through a chelation-assisted mechanism, where the amide oxygen coordinates to a metal catalyst, bringing the catalytic center in close proximity to a specific C-H or C=C bond. This allows for highly selective transformations that would be difficult to achieve otherwise.

Several types of amide-directed functionalizations of cyclopropenes have been developed:

Carbometalation: The copper-catalyzed directed addition of Grignard reagents across the double bond of cyclopropene-3-carboxamides has been demonstrated. The amide group effectively controls the diastereoselectivity of the addition. researchgate.net

Hydrometalation: Transition metal-catalyzed hydrometalation reactions directed by an amide group can introduce new functional groups with high regioselectivity.

C-H Functionalization: Palladium(II)-catalyzed enantioselective borylation of C(sp³)–H bonds in carbocyclic amides has been achieved using chiral ligands. researchgate.net This method allows for the introduction of a versatile boronate group, which can be further functionalized. More broadly, N-methoxy amides have been established as effective directing groups in a variety of Pd(II), Rh(III), and Ru(II) catalyzed C-H activation reactions. nih.govnih.govresearchgate.net

| Reaction Type | Catalyst/Reagent | Directing Group | Transformation | Reference |

|---|---|---|---|---|

| Carbomagnesiation | Grignard reagent / Cu catalyst | Carboxamide | Diastereoselective addition of Grignard reagent across the C=C bond. | researchgate.net |

| C(sp³)–H Borylation | Pd(II) catalyst / Chiral ligand | Carboxamide | Enantioselective introduction of a boronate group. | researchgate.net |

| C-H Activation/Annulation | Rh(III) catalyst | N-methoxy amide | Synthesis of nitrogen-containing heterocycles. | nih.gov |

Mechanistic Elucidation of Reactivity in Cycloprop 2 En 1 Yl Benzene Transformations

Ring-Opening Reactions and Metal Carbene Intermediates

The high degree of ring strain in phenylcyclopropene (approximately 54 kcal/mol) makes it susceptible to ring-opening reactions, often facilitated by transition metal catalysts. These reactions typically proceed through the formation of metal carbene or π-allyl intermediates, which can then be trapped by a range of nucleophiles and electrophiles to generate diverse molecular architectures.

Palladium catalysts are highly effective in promoting the ring-opening of cyclopropenes. The general mechanism is believed to involve the coordination of the palladium catalyst to the cyclopropene (B1174273) double bond, followed by oxidative addition into one of the strained C-C single bonds. This process generates a palladacyclobutane intermediate, which can then undergo further transformations.

In the presence of a pronucleophile (a latent nucleophile), the palladacyclobutane can be protonated to generate a palladium π-allyl complex. Subsequent nucleophilic attack on this complex, followed by reductive elimination, yields the final product. While specific examples with phenylcyclopropene and pronucleophiles are not extensively detailed in the provided literature, the reactivity of donor-acceptor cyclopropanes provides a useful analogy. For instance, phosphonate-functionalized vinylcyclopropanes undergo palladium-catalyzed ring-opening, and the resulting intermediate can react with aldehydes in a Horner-Wadsworth-Emmons olefination. nih.gov

When reacting with aryl electrophiles, such as aryl halides, a common pathway is a Heck-type reaction. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species to form an arylpalladium(II) complex. This complex then coordinates to the phenylcyclopropene. Subsequent carbopalladation, where the aryl group is transferred to one of the olefinic carbons and the palladium to the other, leads to a ring-opened intermediate. A β-hydride elimination from this intermediate would then furnish the arylated product and regenerate the active palladium catalyst. rsc.org

| Catalyst System | Electrophile/Pronucleophile | Proposed Intermediate | Product Type |

| Pd(0) / Ligand | Aryl Halide | Arylpalladium(II) complex, Palladacyclobutane | Arylated ring-opened product |

| Pd(0) / Ligand | Pronucleophile (e.g., stabilized carbanion) | Palladium π-allyl complex | Allylic substitution product |

Rhodium catalysts are also proficient at inducing the ring-opening of vinylcyclopropanes, a class of compounds to which phenylcyclopropene belongs. The reaction is thought to proceed via the formation of a vinylic allyl rhodium intermediate. A plausible mechanism involves the oxidative addition of a Rh(I) species into a C-C bond of the cyclopropane (B1198618) ring to form a rhodacyclobutane. nih.gov This intermediate can then rearrange through a β-carbon elimination to generate a Rh(III) π-allyl (or vinylic allyl rhodium) species. nih.gov This highly reactive intermediate can then participate in various bond-forming reactions. For example, in the presence of aryl boronic acids, a transmetalation followed by reductive elimination can occur, leading to the formation of a new C-C bond. nih.gov The regioselectivity of the nucleophilic attack on the π-allyl intermediate is often influenced by the nature of the ligands on the rhodium center. nih.gov

| Catalyst | Reactant | Key Intermediate | Reaction Type |

| [Rh(I)] complex | Phenylcyclopropene | Vinylic Allyl Rhodium(III) | Asymmetric Ring Opening |

| Rh(PPh₃)₃Cl | Vinylcyclopropane (B126155) | Alkylrhodium(III) hydride | Rearrangement to 1,3-diene |

A fascinating aspect of the metal-catalyzed reactions of cyclopropenes is the ability to reverse the inherent polarity of the resulting carbene intermediates, a concept known as "umpolung." The choice of metal catalyst can dictate whether the generated carbene behaves as an electrophile or a nucleophile.

For instance, the reaction of cyclopropenes with isatins can be directed towards two different products depending on the metal promoter. When a rhodium catalyst such as Rh₂(esp)₂ is used, an electrophilic rhodium carbene is formed. This carbene then reacts with the isatin (B1672199) to yield oxindoles featuring a dihydrofuran unit. In contrast, when a Lewis acidic zinc(II) halide is employed, a nucleophilic zinc carbenoid is generated. This nucleophilic intermediate attacks the isatin carbonyl group, leading to the formation of oxindole (B195798) derivatives with an alkenyl halide moiety. This chemodivergent approach highlights the power of metal catalysts to control the reactivity of carbenes derived from cyclopropenes.

Cycloaddition Chemistry of (Cycloprop-2-en-1-yl)benzene

The strained double bond of phenylcyclopropene makes it an excellent participant in cycloaddition reactions. It can react as a 2π component in various cycloadditions, leading to the formation of larger ring systems.

In a [2+1] cycloaddition, a two-atom component (the alkene of phenylcyclopropene) reacts with a one-atom component (typically a carbene) to form a three-membered ring. Phenylcyclopropene can serve as the alkene component in such reactions. For example, rhodium-catalyzed reactions of diazo compounds with alkenes are a well-established method for cyclopropanation. In this context, an electrophilic rhodium carbene generated from a diazo compound would react with the electron-rich double bond of phenylcyclopropene to afford a bicyclo[1.1.0]butane derivative. The stereochemistry of the resulting product is often controlled by the chiral ligands on the rhodium catalyst. rsc.org

While transition metal-catalyzed [2+2+1] cycloadditions of allenes are well-documented, the direct [2+1] cycloaddition to the double bond of phenylcyclopropene is a plausible transformation. rsc.org

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne). Phenylcyclopropene, with its reactive π-bond, can act as an efficient dipolarophile. chim.it

A prominent example of a [3+2] cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgnih.govnih.gov While the canonical CuAAC involves an alkyne, the principle can be extended to strained alkenes like phenylcyclopropene. In a copper-catalyzed reaction between an organic azide (B81097) and phenylcyclopropene, the copper(I) catalyst would activate the azide, facilitating its addition across the double bond of the cyclopropene. This would lead to the formation of a triazoline ring fused to the cyclopropane. The regioselectivity of such reactions is often high, favoring the formation of a specific isomer. organic-chemistry.org

The general mechanism for the copper-catalyzed reaction involves the formation of a copper acetylide from a terminal alkyne, which then reacts with the azide. In the case of an alkene like phenylcyclopropene, the copper catalyst would likely coordinate to the π-system, activating it for nucleophilic attack by the azide.

| Reaction Type | Dipole | Dipolarophile | Catalyst | Product |

| [3+2] Cycloaddition | Organic Azide | This compound | Copper(I) | Fused Triazoline |

| [3+2] Cycloaddition | Nitrile Oxide | This compound | (thermal or catalyzed) | Fused Isoxazoline |

| [3+2] Cycloaddition | Azomethine Ylide | This compound | (thermal or catalyzed) | Fused Pyrrolidine |

Stereoselective Diels-Alder Reactions

The phenyl-substituted cyclopropene ring in this compound can participate as a dienophile in Diels-Alder reactions. The inherent strain of the cyclopropene double bond enhances its reactivity. In reactions involving arenes, such as benzene (B151609) derivatives, dearomatization agents can be employed to facilitate their participation in Diels-Alder cycloadditions. For instance, the use of {WTp(NO)(PMe₃)} as a dearomatization agent allows for the reaction of dihapto-coordinated benzenes with alkynes to form η²-barrelene complexes. nih.gov While direct studies on this compound are specific, the principles of stereoselectivity in Diels-Alder reactions are governed by the frontier molecular orbitals of the diene and the dienophile. The approach of the diene to the cyclopropene π-system will favor an orientation that maximizes orbital overlap and minimizes steric hindrance, leading to specific stereoisomers. The facial selectivity is often influenced by the phenyl substituent, which can direct the incoming diene to the opposite face.

Alder-Ene Reactions with Strained Alkenes and Arynes

The Alder-Ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene donor) and an enophile. organic-chemistry.orgnih.gov Due to its high reactivity, benzyne (B1209423) is an efficient enophile that can participate in intermolecular Alder-Ene reactions with various ene-donors like alkynes, alkenes, and allenes. rsc.org this compound, possessing allylic hydrogens on the cyclopropane ring, can act as an ene donor.

Reactions involving strained systems are particularly noteworthy. For example, bicyclo[1.1.0]butanes (BCBs) undergo strain-relief-driven Alder-Ene reactions with cyclopropenes, generated in situ, to yield cyclopropyl-substituted cyclobutenes. nih.gov These reactions are highly stereoselective, and computational studies support a concerted, asynchronous pathway. nih.gov Similarly, arynes, which are highly strained and reactive intermediates, readily engage in ene reactions. The intramolecular reactions of arynes tethered to allenes show a competition between Alder-Ene reactions and [2+2] cycloadditions, with the outcome dependent on the substitution pattern of the allene. rsc.orgrsc.org With a 1,3-disubstituted allene, the Alder-Ene reaction is favored. rsc.org These examples highlight the potential for this compound to react with strained alkenes and arynes, where the strained enophile's high reactivity drives the reaction forward under mild conditions. nih.gov

Intramolecular Rearrangements of Phenyl-Substituted Cyclopropenes

Vinylcyclopropane-Cyclopentene Rearrangement: Mechanistic and Substituent Effects

The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a significant ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This thermal isomerization was first discovered in 1959 and has since been extensively studied and applied in organic synthesis. organicreactions.org The mechanism of this rearrangement is highly dependent on the substrate and can be viewed as either a concerted, orbital-symmetry-controlled pericyclic process or a two-step process mediated by a diradical intermediate. wikipedia.orgnih.gov Often, both mechanisms are operative. wikipedia.org

Substituents on the cyclopropane or vinyl group have a profound effect on the reaction mechanism and conditions.

Mechanistic Influence : Substituents capable of stabilizing a radical will lower the activation energy for the rearrangement. wikipedia.org This also slows the reclosure of the diradical intermediate relative to cyclopentene formation, leading to a more concerted-like mechanism with reduced stereomutation. wikipedia.org Computational studies have shown that higher-energy diradical species are responsible for the scrambling of stereochemistry. nih.gov

Reaction Temperature : The presence of certain substituents can drastically lower the required reaction temperature. For example, methoxy-substituted vinylcyclopropanes rearrange at significantly lower temperatures (around 220 °C). wikipedia.org Similarly, incorporating a dithiane group on the cyclopropane ring can also substantially reduce the necessary temperature. wikipedia.org

Activating Groups : For catalytically promoted rearrangements, an activating substituent on the vinyl moiety is often required. While an ester group can sometimes lead to side reactions like a divinylcyclopropane-cycloheptadiene rearrangement, a stronger electron-withdrawing group like a nitro group allows the VCP-CP rearrangement to proceed smoothly. ehu.es

The table below summarizes the effect of different substituents on the VCP-CP rearrangement.

| Substituent | Position | Effect | Reference |

| Phenyl | Vinyl | Lowers activation energy | researchgate.net |

| Methoxy | Cyclopropane | Significantly lowers reaction temperature | wikipedia.org |

| Dithiane | Cyclopropane | Drastically lowers reaction temperature | wikipedia.org |

| Nitro | Vinyl | Facilitates smooth rearrangement in catalytic systems | ehu.es |

| Ester | Vinyl | Can lead to competitive divinylcyclopropane rearrangement | ehu.es |

Enantioconvergent and Chemodivergent Rearrangements (e.g., Rh-catalyzed)

Rhodium catalysts are highly effective in promoting rearrangements of cyclopropene derivatives. Donor-acceptor cyclopropenes, for instance, can be generated from enoldiazoketones and undergo Rh(II)-catalyzed rearrangement to form 5-aryl-2-siloxyfurans. rsc.orgnih.gov This transformation proceeds through a mechanism involving the nucleophilic addition of the carbonyl oxygen to the rhodium-activated cyclopropene. rsc.orgnih.gov

Rhodium carbenoids, generated from diazo compounds, can also react with cyclopropenes to induce cycloisomerization, providing an efficient and stereoselective route to medium-sized heterocyclic compounds. dntb.gov.ua These reactions showcase the ability of rhodium catalysts to control reaction pathways and achieve high levels of stereoselectivity.

Enantioconvergent rearrangements are possible where a racemic starting material is converted into a single enantiomer of the product. In the context of the VCP-CP rearrangement, a chiral catalyst can orchestrate the ring-closing step of an achiral intermediate, thereby controlling the stereochemistry of the final cyclopentene product. ehu.es This process, known as a dynamic kinetic asymmetric transformation (DYKAT), relies on the catalytic generation of an intermediate where the original stereochemical information from the starting material is lost. The chiral catalyst then dictates the stereochemistry of the newly formed stereocenter. ehu.es

Gold-Catalyzed Isomerizations and Rearrangements of Cyclopropenyl Derivatives

Gold catalysts, known for their high alkynophilicity, are potent π-acids for activating the strained double bond of cyclopropenes, leading to various isomerization and rearrangement reactions. nih.gov Gold-catalyzed ring-opening rearrangements of cyclopropenes have garnered significant interest from both experimental and theoretical chemists.

A notable feature of gold catalysis is the ability to achieve divergent reactivity, where the choice of catalyst can selectively steer the reaction toward different products. For example, the rearrangement of cyclopropenes can yield either polysubstituted naphthols or aryl-substituted furans depending on the gold catalyst used. nih.govresearchgate.net This selectivity is attributed to the dichotomous nature of the intermediate gold-carbene species. nih.govresearchgate.net

Naphthol Formation : A gold-carbene intermediate is proposed to be involved in the cyclopropene-to-naphthol rearrangement pathway. nih.gov

Furan (B31954) Formation : A gold-carbocation intermediate is believed to be more likely involved in the cyclopropene-to-furan rearrangement. nih.gov

The choice between these pathways can be controlled by the ligand on the gold catalyst. For instance, TFP-Au(MeCN)SbF₆ (TFP = tri(2-furyl) phosphine) can favor one pathway, while a different catalyst like PNP(AuNTf₂)₂ (PNP = bis(diphenylphosphino)(isopropyl)amine) can favor the other. nih.gov Gold(I) can also catalyze the cyclopropanation of enynes, proceeding through cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.gov

| Catalyst System | Product Type | Proposed Intermediate | Reference |

| TFP-Au(MeCN)SbF₆ | Naphthol | Gold-Carbene | nih.gov |

| PNP(AuNTf₂)₂ | Furan | Gold-Carbocation | nih.gov |

Directed C-H Functionalization Strategies with Cyclopropenes

Directed C-H functionalization is a powerful strategy for selectively modifying a specific C-H bond in a molecule. This approach typically involves a directing group that positions a metal catalyst in proximity to the target C-H bond, facilitating its activation and subsequent functionalization.

While C-H functionalization of the phenyl ring in this compound can be achieved using established methods for arenes, functionalizing the cyclopropene ring itself presents a unique challenge. Palladium-catalyzed methods, for example, have been developed for the ortho-alkenylation and acetoxylation of phenols, where a pyridylsulfonyl directing group is used to form a seven-membered cyclopalladated intermediate. nih.gov This demonstrates the principle of using a directing group to achieve high regioselectivity in C-H functionalization.

More specifically for cyclopropenes, directed carbometallation reactions offer a route to functionalized cyclopropanes. Ester and oxazolidinone substituents on the cyclopropene ring can direct the copper-catalyzed addition of diorganozinc reagents. nih.gov This approach provides excellent facial selectivity, and the resulting cyclopropylzinc reagents can be trapped with various electrophiles in a stereospecific manner. nih.gov Furthermore, dinuclear gold catalysis has enabled the C-H functionalization of cyclopropenes themselves, achieving selective C-H allylation, alkynylation, and halogenation without the need for strong external oxidants. researchgate.net The choice of dinuclear gold catalyst can tune the reaction to favor the construction of either C-C or C-X bonds. researchgate.net

Radical-Mediated Reactions of Cyclopropenes

The inherent ring strain of the cyclopropene ring makes it a susceptible substrate for radical-mediated transformations. The double bond can undergo addition reactions, and the strained C-C single bonds are prone to cleavage, leading to a variety of ring-opened products. These reactions often proceed with high efficiency and can be initiated by various radical species under thermal, photochemical, or redox conditions.

Azidation Reactions via Iminyl Radical Cyclization

A notable transformation of cyclopropenes involves a radical-mediated azidation that ultimately leads to the formation of polysubstituted quinolines. thieme-connect.com This process is initiated by the generation of an azide radical, which then adds to the strained double bond of the cyclopropene.

The reaction is typically initiated by the light-mediated homolytic cleavage of the I(III)-N₃ bond in an azidobenziodazolone (ABZ) reagent. thieme-connect.com The resulting azide radical adds to the cyclopropene, forming a highly strained cyclopropyl radical intermediate. This intermediate undergoes a rapid electrocyclic ring-opening, followed by the extrusion of dinitrogen gas (N₂), to generate an iminyl radical. thieme-connect.com The subsequent intramolecular cyclization of this iminyl radical onto an adjacent aromatic ring, followed by aromatization and oxidation, yields the final quinoline (B57606) product. thieme-connect.com Various photosensitizers can be employed to promote this reaction, with acetoxybenziodoxolone (BIOAc) being a particularly effective initiator. thieme-connect.com

This metal-free, visible-light-mediated approach provides an alternative to classical acid- or base-mediated quinoline syntheses such as the Skraup, Friedländer, and Doebner–von Miller reactions. thieme-connect.com

Table 1: Key Steps in the Radical Azidation of Cyclopropenes Leading to Quinolines thieme-connect.com

| Step | Description | Intermediate(s) |

| 1. Initiation | Light-mediated homolytic cleavage of an azido-iodine(III) reagent to generate an azide radical. | Azide radical |

| 2. Addition | Addition of the azide radical to the cyclopropene double bond. | Cyclopropyl radical |

| 3. Ring Opening & N₂ Extrusion | Electrocyclic ring opening of the cyclopropyl radical and loss of dinitrogen gas. | Iminyl radical |

| 4. Cyclization & Aromatization | Intramolecular cyclization of the iminyl radical onto an aromatic ring, followed by oxidation. | Polysubstituted quinoline |

Other Radical Addition Pathways

Beyond the formation of iminyl radicals for quinoline synthesis, the addition of azide radicals to cyclopropenes can lead to other products through alternative ring-opening pathways. One such transformation involves the cleavage of the three-membered ring to produce tetrasubstituted alkenyl nitrile derivatives. epfl.chepfl.ch This reaction proceeds after the initial addition of an azide radical to the strained double bond, followed by a ring-opening process and the loss of N₂. epfl.ch

For cyclopropenes substituted with 1,2-diaryl groups, this methodology can be extended to a one-pot synthesis of highly functionalized polycyclic aromatic compounds (PACs). epfl.ch The specific reaction pathway and final product are influenced by the substitution pattern of the cyclopropene and the reaction conditions. Attempts to trap the initial radical intermediate with hydrogen atom transfer from solvents or halogen transfer agents have been unsuccessful, suggesting a very rapid subsequent transformation. scispace.com

The stability of the radical intermediates plays a crucial role in determining the reaction outcome. In the case of cyclopropylarene radical cations, the stability afforded by the aromatic ring can influence whether ring-opening occurs. For instance, while cyclopropylbenzene (B146485) radical cations undergo rapid ring-opening, the radical cations of 9-cyclopropylanthracenes are resistant to it. vt.edu The decay of radical cations generated from cyclopropylnaphthalenes can proceed through second-order kinetics, involving disproportionation or dimerization before ring-opening. vt.edu These findings highlight that the generation of a radical on a cyclopropane or cyclopropene ring does not automatically guarantee ring-opening, as other reaction pathways can compete. vt.edu

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of these radical reactions, providing insights into the energetics of different pathways and the factors controlling product selectivity. rsc.org

Table 2: Comparison of Radical Addition Pathways for Cyclopropenes

| Radical Species | Key Intermediate(s) | Final Product(s) | Reference(s) |

| Azide Radical | Iminyl Radical | Polysubstituted Quinolines | thieme-connect.com |

| Azide Radical | Alkenyl Radical | Alkenyl Nitriles, Polycyclic Aromatic Compounds | epfl.chepfl.ch |

| Generic Radical (R•) | Cyclopropyl-substituted Carbon Radical | Ring-opened functionalized compounds | nih.gov |

Theoretical and Computational Chemistry Studies on Cycloprop 2 En 1 Yl Benzene Systems

Quantum Chemical Calculations for Reaction Mechanism Profiling

A significant area of study involves the rearrangement reactions of phenyl-substituted cyclopropanes. For instance, the vinylcyclopropane (B126155) rearrangement, a thermal isomerization to a cyclopentene (B43876), has been investigated using computational methods. bohrium.com In the case of 1,1-divinyl-2-phenylcyclopropanes, computational studies can help to distinguish between different possible thermal rearrangement pathways, such as the vinylcyclopropane rearrangement and tandem aromatic Cope-ene rearrangements. bohrium.com

Furthermore, quantum chemical calculations are crucial in understanding the role of catalysts in mediating reactions of cyclopropene (B1174273) derivatives. Theoretical studies on the gold(I)-catalyzed ring-opening of substituted cyclopropenes have demonstrated that the regioselectivity is governed by the electronic properties of the substituents on the cyclopropene double bond. rsc.org These calculations can predict which C-C bond is preferentially broken by correlating the activation energy with the π-donor ability of the substituents. rsc.org

In the context of transition metal-catalyzed cyclopropanation reactions, quantum chemical calculations can elucidate the different mechanistic pathways favored by various metals like silver, copper, and palladium. zlibrary.to Such studies can explain why certain catalysts exhibit higher efficiency and selectivity for cyclopropanation over competing side reactions. zlibrary.to By modeling the reaction pathways, researchers can understand the influence of the metal on the transition state geometries and activation barriers, providing a rationale for experimentally observed outcomes. zlibrary.to

Density Functional Theory (DFT) Investigations of Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of the reactivity and selectivity of organic molecules, including (Cycloprop-2-en-1-yl)benzene and its derivatives. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying complex reaction mechanisms and predicting the outcomes of chemical transformations.

One of the key applications of DFT in this area is the study of substituent effects on reaction pathways. For the vinylcyclopropane radical cation rearrangement, DFT calculations have been employed to establish correlations between the activation energy and the nature and position of substituents. bohrium.com These studies have shown that radical- or cation-stabilizing substituents can significantly lower the activation barrier for the desired rearrangement, while having a lesser effect on competing reactions like hydrogen shifts. bohrium.com This predictive capability allows for the rational design of substrates that favor a specific reaction outcome.

DFT calculations are also instrumental in elucidating the mechanisms of transition metal-catalyzed reactions. In the context of rhodium(I)-catalyzed dimerization of ene-vinylidenecylopropanes, DFT has been used to propose a plausible catalytic cycle involving Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) intermediates. rsc.org Similarly, for gold(I)-catalyzed cascade cyclizations of vinylidenecylopropanes (VDCPs), DFT calculations, in conjunction with experimental evidence, have helped to delineate the reaction mechanism, which can involve O-nucleophilic addition followed by the release of the metal catalyst. rsc.org

The influence of additives on reaction mechanisms is another area where DFT provides critical insights. For instance, in palladium-catalyzed intramolecular rearrangements of vinylidenecylopropanes, the addition of a Lewis acid like ZnCl2 has been shown through DFT calculations to decrease the energy barrier for key steps such as carbonyl insertion, thereby facilitating the reaction. rsc.org These computational findings help to explain the experimentally observed rate enhancements and can guide the optimization of reaction conditions.

The table below summarizes key findings from DFT studies on related cyclopropane (B1198618) systems, highlighting the impact of substituents and catalysts on reaction barriers.

| Reaction System | Substituent/Catalyst | Key DFT Finding | Reference |

| Vinylcyclopropane Radical Cation Rearrangement | Radical- or Cation-stabilizing substituents | Lowered activation energy for rearrangement | bohrium.com |

| Rh(I)-catalyzed Dimerization of Ene-VDCPs | Rh(I) catalyst | Proposed Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle | rsc.org |

| Au(I)-catalyzed Cascade Cyclization of VDCPs | Au(I) catalyst | Mechanism involves O-nucleophilic addition | rsc.org |

| Pd-catalyzed Rearrangement of VDCPs | ZnCl2 additive | Decreased energy barrier for carbonyl insertion | rsc.org |

Electronic Structure and Bonding Analysis in Mechanistic Elucidation

The analysis of electronic structure and bonding provides a fundamental understanding of the underlying factors that govern the mechanisms of chemical reactions. For systems like this compound, where strained rings and π-systems are present, such analyses are crucial for explaining reactivity and selectivity. Computational methods allow for the detailed examination of molecular orbitals, charge distributions, and bond orders at various points along a reaction coordinate, including transition states.

In the study of transition-metal compounds, understanding the electronic structure is key to explaining their catalytic activity. aps.org The interaction between the metal center and the organic substrate involves the formation of new bonds and the redistribution of electron density, which can be modeled using quantum chemical methods. This is particularly relevant for reactions involving this compound, where the π-system of the phenyl group and the strained double bond of the cyclopropene ring can interact with a metal catalyst.

For pericyclic reactions, such as the vinylcyclopropane rearrangement, the electronic structure of the transition state is of paramount importance. strath.ac.uk Computational studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism by analyzing the synchronicity of bond-breaking and bond-forming events. The stereospecificity of such rearrangements can also be rationalized by examining the orbital interactions in the transition state. strath.ac.uk For example, the use of electronic structure calculations with methods like UB3LYP/6-31G* has allowed for the ranking of energy barriers for different stereoisomeric pathways in the vinylcyclopropane rearrangement, in agreement with experimental observations. strath.ac.uk

Furthermore, the electronic nature of substituents can have a profound impact on the electronic structure of the molecule and, consequently, its reactivity. In substituted phenyl derivatives, quantum-chemical calculations can be used to study how different functional groups affect the electronic properties of the molecule, such as the charge distribution and molecular orbital energies. nih.gov This information is vital for understanding how substituents can tune the reactivity of this compound in various chemical transformations. The analysis of ground-state geometries and electronic transitions using methods like Time-Dependent Density Functional Theory (TD-DFT) can further elucidate the electronic behavior of these molecules. nih.gov

Computational Assessment of Substituent Effects on Reactivity

The reactivity of this compound can be significantly modulated by the introduction of substituents on either the phenyl ring or the cyclopropene moiety. Computational chemistry provides a powerful platform to systematically investigate these substituent effects, offering predictive insights that can guide synthetic efforts. By calculating key parameters such as activation energies and reaction enthalpies for a series of substituted analogs, a quantitative understanding of how electronic and steric factors influence reactivity can be achieved.

A prime example of the computational assessment of substituent effects is in the study of the vinylcyclopropane radical cation rearrangement. DFT calculations have been instrumental in establishing a clear correlation between the activation energy of the rearrangement and the nature and position of substituents. bohrium.com It has been demonstrated that substituents capable of stabilizing a radical or a positive charge, when placed at specific positions on the vinylcyclopropane framework, can substantially reduce the activation barrier for the desired rearrangement to a cyclopentene. bohrium.com Conversely, the activation energies for competing side reactions, such as hydrogen shifts, are often less affected by these substituents, thus enhancing the selectivity of the desired transformation. bohrium.com

In the context of ring-opening reactions, such as those of benzoxazines which share the feature of a strained ring opening, computational studies have been used to understand the influence of electronic properties of substituents. By analyzing the effect of substituents on the polymerization temperature and employing tools like the Hammett equation, it is possible to deduce changes in the reaction mechanism. A non-linear Hammett plot, for instance, can indicate a shift in the rate-determining step or a change in the nature of the transition state as the electronic character of the substituent is varied.

The following table presents a summary of how different types of substituents are predicted by computational studies to affect the reactivity of related cyclopropane systems.

| Substituent Type | Position | Predicted Effect on Reactivity | Reference |

| Radical-stabilizing | Select positions on vinylcyclopropane | Lowers activation energy for rearrangement | bohrium.com |

| Cation-stabilizing | Select positions on vinylcyclopropane | Lowers activation energy for rearrangement, can change mechanism from stepwise to concerted | bohrium.com |

| Electron-donating | Phenyl ring of benzoxazines | Influences ring-opening polymerization mechanism | |

| Electron-withdrawing | Phenyl ring of benzoxazines | Influences ring-opening polymerization mechanism |

These examples underscore the utility of computational methods in dissecting the intricate interplay of electronic and steric substituent effects on the reactivity of strained-ring systems like this compound.

Applications of Cycloprop 2 En 1 Yl Benzene in Advanced Organic Synthesis

(Cycloprop-2-en-1-yl)benzene as a Chiral Building Block

The inherent strain of the cyclopropene (B1174273) ring is a driving force for a variety of chemical reactions, making it an ideal substrate for developing stereoselective methodologies. wiley-vch.de The catalytic stereoselective functionalization of cyclopropenes has become a robust strategy for accessing enantioenriched cyclopropane (B1198618) derivatives, which are prevalent motifs in numerous natural products and pharmaceutically active compounds. wiley-vch.deresearchgate.net

Enantioselective synthesis involving this compound and related derivatives often employs chiral metal catalysts to control the stereochemical outcome of the reaction. wiley-vch.de Various transformations, including carbocupration, carbozincation, hydroboration, and cycloaddition reactions, have been successfully rendered enantioselective. wiley-vch.de These methods allow for the creation of highly functionalized chiral cyclopropanes with excellent stereocontrol.

For instance, the enantioselective carbometalation of cyclopropenes provides a powerful tool for the synthesis of polysubstituted cyclopropanes. researchgate.net This approach involves the addition of an organometallic reagent across the double bond of the cyclopropene, followed by trapping with an electrophile, to generate multiple stereocenters in a single step. The development of chiral ligands for the metal catalysts is crucial for achieving high levels of enantioselectivity in these transformations.

The utility of this compound as a chiral building block is exemplified by its use in the synthesis of complex molecules where the precise arrangement of atoms is critical for biological activity. The ability to introduce chirality at an early stage using a cyclopropene scaffold simplifies synthetic routes and provides efficient access to valuable chiral intermediates. mdpi.com

Contributions to Total Synthesis of Complex Molecular Architectures

The unique reactivity of the cyclopropane motif, often introduced using precursors like this compound, has been harnessed in the total synthesis of numerous complex natural products. rsc.org The strain energy of the three-membered ring can be strategically released in ring-opening reactions to construct larger, more complex carbocyclic and heterocyclic frameworks. This strategy has proven effective in streamlining synthetic routes and accessing molecular architectures that would be challenging to assemble using conventional methods.

Cyclopropane-containing natural products exhibit a wide range of biological activities, making their synthesis an important endeavor in medicinal chemistry. rsc.org Synthetic strategies often involve the late-stage introduction of the cyclopropane ring or the use of a cyclopropane-containing starting material that is elaborated into the final target.

One notable application is the use of cyclopropene derivatives in cycloaddition reactions to rapidly build molecular complexity. rsc.org For example, the photocycloaddition of benzene (B151609) derivatives with alkenes has been employed as a key step in the synthesis of various natural products. rsc.org The strained double bond of this compound makes it a particularly reactive partner in such reactions.

Furthermore, ring-opening reactions of cyclopropyl-containing intermediates can be triggered under mild conditions to afford linear or macrocyclic structures. This approach has been instrumental in the synthesis of molecules like the leukotrienes, which are involved in inflammatory responses. nih.gov

Synthesis of Diverse Heterocyclic Frameworks

The transformation of this compound and related cyclopropenes into heterocyclic structures is a testament to their synthetic versatility. The high reactivity of the strained ring allows for novel cyclization and rearrangement pathways to form a variety of heterocyclic systems. nih.govresearchgate.net

An innovative approach for the synthesis of benzo-fused five-membered oxa- and aza-heterocycles involves a formal [4+1] cyclization of cyclopropenes. researchgate.net This method utilizes the reaction of cyclopropenes with N-alkoxy benzamides under mild conditions to construct isobenzofuranone O-alkyl oximes. researchgate.net Phenylcyclopropene has been shown to be a successful substrate in this reaction. researchgate.net The resulting products can then undergo further transformations, such as an acid-catalyzed intramolecular O- to N-rearrangement, to yield a diverse range of benzo-fused heterocycles. researchgate.net These scaffolds are present in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net

The reaction conditions for this formal [4+1] cyclization are typically mild, often employing a rhodium catalyst and an oxidant at room temperature. researchgate.net The choice of solvent can significantly influence the reaction outcome, with methanol (B129727) being identified as a suitable choice in certain cases. researchgate.net This methodology provides a direct route to complex heterocyclic systems from readily available starting materials.

Table 1: Synthesis of Benzo-Fused Heterocycles via [4+1] Cyclization

| Cyclopropene Substrate | N-Alkoxy Benzamide | Catalyst | Product | Yield |

|---|

Note: This table is a representative example based on the described methodology.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. mdpi.comwikipedia.orgnih.gov While classical methods for quinoline synthesis like the Skraup, Friedlander, and Combes syntheses are well-established, modern organic synthesis seeks more efficient and versatile routes. wikipedia.orgpharmaguideline.comuop.edu.pkslideshare.net

Transformations involving cyclopropane derivatives offer a novel approach to the construction of the quinoline ring system. One such strategy involves the formation of cyclopropane-fused 2-quinolones. researchgate.net This can be achieved through an intramolecular aza-Wittig reaction of a suitably functionalized precursor containing both an aryl group and an ester functionality. researchgate.net The cyclopropane ring can be constructed prior to the quinoline-forming cyclization.

Although direct transformation of this compound into a quinoline in a single step is not a commonly reported method, its derivatives can serve as precursors to intermediates used in established quinoline syntheses. For example, ring-opening of a phenyl-substituted cyclopropane could potentially generate a three-carbon chain that can then participate in a cyclization reaction with an aniline (B41778) derivative to form the quinoline core. This conceptual approach leverages the reactivity of the cyclopropane ring to generate key fragments for heterocyclic synthesis.

Polymerization Chemistry of Phenyl-Substituted Cyclopropenes

The high ring strain of cyclopropenes makes them excellent monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of functional polymers with controlled molecular weights and low dispersities. nih.govyoutube.comwikipedia.org

The ROMP of phenyl-substituted cyclopropenes has been investigated to understand the influence of the phenyl group on the polymerization behavior. nih.gov The nature of the substituents on the cyclopropene ring can have a profound effect on the reactivity and selectivity of the polymerization process. rsc.org

Studies comparing the ROMP of 1-methyl-substituted cyclopropenes with 1-phenyl-substituted cyclopropenes have revealed significant differences in reactivity. nih.gov The substitution of a methyl group with a phenyl group can switch the polymerization from a living polymerization to either a selective single-addition or a living alternating ROMP. nih.gov This change in reactivity is attributed to steric repulsions at the ruthenium alkylidene intermediate formed after the ring-opening of the cyclopropene. nih.gov

The catalysts typically employed for the ROMP of cyclopropenes are ruthenium-based Grubbs-type catalysts. rsc.orgrsc.org The choice of catalyst generation (e.g., Grubbs-I, -II, or -III) can also influence the outcome of the polymerization, leading to either linear polymers or cyclic byproducts. rsc.orgrsc.org

Table 2: ROMP of Phenyl-Substituted Cyclopropenes

| Monomer | Catalyst | Polymerization Behavior | Resulting Polymer Structure |

|---|---|---|---|

| 1-Phenyl-1-(benzoyloxymethyl)cyclopropene | Ruthenium-based | Single-addition or Alternating ROMP | Functionalized alternating copolymer |

Note: This table summarizes general findings from studies on the ROMP of phenyl-substituted cyclopropenes. nih.govrsc.org

The polymers obtained from the ROMP of phenyl-substituted cyclopropenes possess double bonds in the polymer backbone, which can be further functionalized through various chemical transformations. youtube.com This allows for the creation of a wide range of materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (cycloprop-2-en-1-yl)benzene derivatives, and how are they characterized?

- Methodological Answer : this compound derivatives are typically synthesized via rhodium- or silver-catalyzed hydroacylation or hydroamination of alkenes. For example, methyl 1-phenylcycloprop-2-enecarboxylate is prepared using literature procedures involving cyclopropanation under controlled conditions (e.g., low temperature, inert atmosphere). Characterization relies on NMR (e.g., δ 7.33–7.24 ppm for aromatic protons) and IR spectroscopy (e.g., 1721 cm for ester carbonyl stretches) .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

- Methodological Answer : Due to the strained cyclopropene ring’s potential reactivity, researchers must prioritize inert atmosphere handling (e.g., gloveboxes) to prevent unintended ring-opening reactions. Toxicity data for analogous compounds (e.g., ethylbenzene) suggest using fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks. Biomarker monitoring (e.g., urinary metabolites) is recommended for long-term exposure studies .

Q. How can researchers efficiently locate existing literature on this compound derivatives?

- Methodological Answer : Use cheminformatics databases like SciFinder or Reaxys to search by structure, CAS number, or functional groups. Filter results to exclude unreliable sources (e.g., benchchem.com ). Cross-reference NMR/IR data from peer-reviewed journals (e.g., methyl 1-phenylcycloprop-2-enecarboxylate’s NMR in CDCl) to validate compound identity .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence their reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : Substituents on the cyclopropene ring (e.g., ester groups, methoxymethyl) alter electronic and steric profiles, affecting catalytic cycles. For instance, electron-withdrawing groups (e.g., –COOCH) stabilize transition states in rhodium-catalyzed hydroacylation, enhancing enantioselectivity. Kinetic studies (e.g., variable-temperature NMR) can track ring strain release during reactions .

Q. What mechanisms underlie the biological activity of this compound derivatives in enzyme inhibition studies?

- Methodological Answer : The cyclopropene moiety’s electrophilic character enables covalent binding to enzyme active sites (e.g., cysteine residues). For example, derivatives like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid show promise as kinase inhibitors. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can contradictions in reported reactivity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., variable yields in cyclopropanation) often arise from trace impurities or moisture. Replicate experiments under strictly anhydrous conditions and characterize intermediates via LC-MS. Apply statistical tools like structural equation modeling (SEM) to isolate variables (e.g., catalyst loading, solvent polarity) .

Q. What are the long-term stability implications of the cyclopropene ring in polymer/materials science applications?

- Methodological Answer : The ring’s strain (~27 kcal/mol) confers reactivity but limits thermal stability. Accelerated aging studies (e.g., thermogravimetric analysis at 100–150°C) assess decomposition pathways. Compare with cyclohexane derivatives (depolarization ratio = 0.067) to evaluate structural effects on material anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.